(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester
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Overview
Description
(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the hydroxy group and the carbamic acid benzyl ester moiety in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Carbamic Acid Benzyl Ester: The carbamic acid benzyl ester moiety can be introduced by reacting the hydroxy-piperidine with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Alkylated, acylated, and sulfonated derivatives.
Scientific Research Applications
(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and the carbamic acid benzyl ester moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
Piperine: An alkaloid with a piperidine moiety, found in black pepper.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness
(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester is unique due to the presence of both the hydroxy group and the carbamic acid benzyl ester moiety, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
benzyl N-(5-hydroxypiperidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-6-11(7-14-8-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKLQZMVZMLIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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